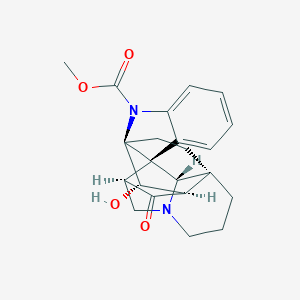![molecular formula C9H8S B081734 7-Methylbenzo[b]thiophen CAS No. 14315-15-2](/img/structure/B81734.png)
7-Methylbenzo[b]thiophen
Übersicht
Beschreibung
7-Methylbenzo[b]thiophene is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiophene ring with a methyl group attached at the seventh position. This compound is part of the broader class of benzothiophenes, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
7-Methylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: 7-Methylbenzo[b]thiophene is utilized in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[b]thiophene can be achieved through various methods. One common approach involves the cyclization of 2-methylthiophenol with 1,2-dibromoethane under basic conditions. Another method includes the palladium-catalyzed cross-coupling reaction of 2-bromothiophene with methylmagnesium bromide followed by cyclization.
Industrial Production Methods: In industrial settings, the production of 7-Methylbenzo[b]thiophene often involves the use of microwave-assisted synthesis. This method provides rapid access to the compound with high yields. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures can efficiently produce 7-Methylbenzo[b]thiophene .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions often involve organolithium or Grignard reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Substitution: Halogenated or alkylated derivatives.
Wirkmechanismus
The mechanism of action of 7-Methylbenzo[b]thiophene involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: Lacks the methyl group at the seventh position.
2-Methylbenzo[b]thiophene: Methyl group is attached at the second position.
3-Methylbenzo[b]thiophene: Methyl group is attached at the third position.
Uniqueness: 7-Methylbenzo[b]thiophene is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with enzymes, receptors, and other molecular targets, making it a valuable compound for targeted research and applications .
Eigenschaften
IUPAC Name |
7-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVNUSWMTZFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879737 | |
| Record name | 7-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-15-2 | |
| Record name | Benzo(b)thiophene, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 7-methylbenzo[b]thiophene and palladium?
A1: The research investigates the coordination chemistry of 7-methylbenzo[b]thiophene with palladium(II), forming complexes like trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) []. This is important because such complexes can act as catalysts in various organic reactions. Understanding the structure and behavior of these complexes provides insights into their catalytic activity and potential applications in organic synthesis.
Q2: How was the structure of the trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) complex confirmed?
A2: The structure of the complex was confirmed using single-crystal X-ray diffraction studies []. This technique provides a three-dimensional representation of the molecule, confirming the coordination geometry around the palladium atom and the spatial arrangement of the 7-methylbenzo[b]thiophene ligands.
Q3: What was observed when the palladium complexes were exposed to molecular hydrogen?
A3: The research revealed that the palladium complexes, including the one with 7-methylbenzo[b]thiophene, were unstable in the presence of molecular hydrogen at ambient conditions []. This instability resulted in the liberation of the parent dihydrobenzothiophenes and the formation of elemental palladium. This finding suggests potential applications of these complexes in catalytic hydrogenation reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














